molecular formula C13H17IN2O B2408267 (4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone CAS No. 306289-44-1

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone

Cat. No.: B2408267
CAS No.: 306289-44-1
M. Wt: 344.196
InChI Key: IFIDFYCBEGWGHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone typically involves the reaction of 4-iodobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIDFYCBEGWGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100 mL round bottom flask was placed 4-iodobenzoyl chloride (2.67 g, 0.01 mmol) and dichloromethane (25 mL). The flask was placed in an ice water bath. Then N-ethylpiperazine (2.6 mL, 0.021 mmol) was added dropwise with stirring. The reaction was allowed to stir for 10 days at room temperature. Saturated aqueous potassium carbonate (50 mL) was added, and the product was extracted with ethyl acetate (3×100 mL). The organic layers were dried over sodium sulfate, filtered through a silica plug, and concentrated under reduced pressure to afford the title compound as a yellow oil. Mass found by LC-MS(+): 345 M+H+); calc. for C19H29BN2O3: 344.26.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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